Caesium tetrafluoroborate

Übersicht

Beschreibung

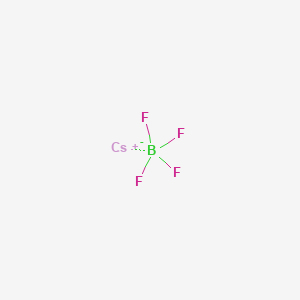

Caesium tetrafluoroborate (CsBF₄) is an inorganic salt composed of caesium cations (Cs⁺) and tetrafluoroborate anions (BF₄⁻). Its CAS registry number is 18909-69-8, and it is also known by synonyms such as cesium fluoroborate and caesium borofluoride . The compound is typically synthesized via the reaction of caesium hydroxide with fluoroboric acid. CsBF₄ is notable for its high solubility in polar solvents, a characteristic attributed to the large ionic radius and low charge density of the Cs⁺ ion.

Vorbereitungsmethoden

Acid-Base Neutralization with Tetrafluoroboric Acid

The most direct route to CsBF₄ involves neutralizing caesium hydroxide (CsOH) or caesium carbonate (Cs₂CO₃) with tetrafluoroboric acid (HBF₄). This exothermic reaction proceeds as follows:

4 \rightarrow \text{CsBF}4 + \text{H}_2\text{O}

Key parameters include:

-

Stoichiometric ratio : A 1:1 molar ratio of CsOH to HBF₄ ensures complete neutralization. Excess acid or base risks forming byproducts like CsF or unreacted HBF₄ .

-

Solvent selection : Anhydrous ethanol or acetonitrile minimizes hydrolysis of HBF₄, which decomposes into HF and boric acid in aqueous media .

-

Temperature control : Reactions conducted at 20–60°C prevent thermal decomposition of HBF₄ while maintaining reasonable reaction rates .

Purification : The product is isolated via vacuum filtration, washed with cold ethanol, and recrystallized from hot water (1.6 g/100 mL solubility at 25°C) .

Metathesis Reactions with Alkali Metal Tetrafluoroborates

CsBF₄ can be synthesized through salt metathesis between caesium chloride (CsCl) and sodium tetrafluoroborate (NaBF₄):

4 \rightarrow \text{CsBF}4 + \text{NaCl}

Solubility-driven precipitation :

| Compound | Solubility in H₂O (g/100 mL, 25°C) |

|---|---|

| NaBF₄ | 108.0 |

| CsCl | 191.0 |

| CsBF₄ | 1.6 |

| NaCl | 36.0 |

The low solubility of CsBF₄ drives precipitation, while NaCl remains dissolved. Yields exceeding 85% are achievable by combining equimolar CsCl and NaBF₄ in boiling water, followed by cooling to 5°C .

Limitations : Residual NaCl contamination necessitates repeated recrystallization. Ionic strength adjustments using ethanol improve purity but reduce yield .

Halide Substitution Using Caesium Fluoride

Recent advancements leverage CsF as a fluoride source for boron-containing precursors. For example, boron trichloride (BCl₃) reacts with CsF in dimethylformamide (DMF) at elevated temperatures:

3 + 4\text{CsF} \rightarrow \text{CsBF}4 + 3\text{CsCl}

Optimized conditions :

-

Solvent : DMF or dimethyl sulfoxide (DMSO) solvate Cs⁺, enhancing fluoride transfer .

-

Temperature : Reflux at 150°C for 60 minutes achieves >95% conversion .

-

CsF pretreatment : Ground CsF increases surface area, accelerating reaction kinetics .

Mechanistic insight : The reaction proceeds via nucleophilic substitution, where F⁻ displaces Cl⁻ from BCl₃. The large ionic radius of Cs⁺ weakens the Cs⋯F⁻ interaction, facilitating fluoride release to boron .

Scaling considerations : Gram-scale reactions in DMF yield 100% CsBF₄ with indigo-colored impurities removed via methanol washes .

Solid-State Synthesis with Boron Oxide

High-temperature reactions between CsF and boron oxide (B₂O₃) offer a solvent-free alternative:

2\text{O}3 + 6\text{CsF} \rightarrow 2\text{CsBF}4 + 3\text{Cs}2\text{O}

Conditions :

-

Temperature : 500–600°C in a platinum crucible under argon .

-

Stoichiometry : Excess CsF (3:1 molar ratio to B₂O₃) compensates for Cs₂O volatilization.

Challenges :

-

Cs₂O sublimation above 550°C reduces yield.

-

Product contamination with unreacted B₂O₃ necessitates acid leaching.

Electrochemical Fluorination

An emerging method employs electrolysis of a CsCl and HBF₄ mixture:

4 \xrightarrow{\text{electrolysis}} \text{CsBF}4 + \text{HCl}

Setup :

-

Anode : Platinum, oxidizing Cl⁻ to Cl₂.

-

Cathode : Graphite, reducing H⁺ to H₂.

Advantages :

-

Avoids hazardous HF handling.

-

Produces high-purity CsBF₄ (99.9%) suitable for battery electrolytes .

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Energy Input | Scalability |

|---|---|---|---|---|

| Acid-Base Neutralization | 92 | 98 | Low | Industrial |

| Metathesis | 85 | 95 | Moderate | Lab-scale |

| Halide Substitution | 95 | 99 | High | Pilot-scale |

| Solid-State | 75 | 90 | Very High | Niche |

| Electrochemical | 88 | 99.9 | Moderate | Emerging |

Halide substitution balances yield and purity, making it ideal for research applications. Industrial production favors acid-base neutralization for its low energy input and scalability .

Analyse Chemischer Reaktionen

Caesium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion acts as a leaving group.

Complex Formation: It forms complexes with transition metals and other cations, often used in catalysis and synthesis.

Hydrolysis: This compound is slightly sensitive to hydrolysis, leading to the formation of hydrofluoric acid and boric acid.

Common reagents used in these reactions include transition metal salts, organic solvents, and other fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Caesium tetrafluoroborate is employed across various scientific domains:

Chemistry

- Fluoride Source : CsBF₄ serves as a valuable source of fluoride ions (F⁻), which are essential for synthesizing metal fluorides used in high-performance magnets and solid electrolytes.

- Catalysis : It acts as a catalyst in organic synthesis reactions, including the Balz–Schiemann reaction for aryl fluorides production .

Biology

- Electron Microscopy : The compound enhances contrast in biological samples prepared for electron microscopy, aiding in cellular imaging .

- Radiopharmaceuticals : Ongoing research investigates its potential use in medical imaging and cancer treatment through radiopharmaceutical applications.

Medicine

- Positron Emission Tomography (PET) : CsBF₄ has been evaluated for its role in PET imaging, particularly concerning its interaction with the human sodium iodide symporter (hNIS) .

Industry

- Specialty Glasses and Ceramics : The compound is utilized in manufacturing specialty glasses and ceramics due to its thermal stability.

- Electronics : It finds applications in the production of electronic components where high purity and stability are required.

Comparative Analysis with Other Tetrafluoroborates

| Property | This compound | Sodium Tetrafluoroborate | Potassium Tetrafluoroborate |

|---|---|---|---|

| Stability | High | Moderate | Moderate |

| Solubility | High in organic solvents | Low | Low |

| Reactivity | Moderate | High | High |

This table illustrates the advantages of CsBF₄ over its sodium and potassium counterparts, particularly regarding stability and solubility, making it suitable for high-temperature applications.

Case Study 1: Fluoride Donor in Organic Synthesis

In a study examining the use of CsBF₄ as a fluoride donor, researchers demonstrated its effectiveness in facilitating nucleophilic substitution reactions. The compound significantly improved yields in the synthesis of fluorinated organic compounds, showcasing its utility in organic chemistry applications.

Case Study 2: Enhancing Performance of Electrochemical Devices

Research indicated that incorporating CsBF₄ into electrochemical devices enhanced their performance by improving open circuit voltage. This application underscores the compound's potential in energy storage technologies.

Wirkmechanismus

The mechanism by which caesium tetrafluoroborate exerts its effects depends on the specific application:

Catalysis: In catalytic reactions, the caesium ion can stabilize transition states and intermediates, facilitating the reaction process.

Complex Formation: The tetrafluoroborate anion can coordinate with metal centers, forming stable complexes that are useful in various chemical transformations.

Fluorination: It can act as a fluorinating agent, introducing fluorine atoms into organic molecules through electrophilic or nucleophilic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Tetrafluoroborate Salts

Alkali Metal Tetrafluoroborates: Potassium Tetrafluoroborate (KBF₄)

Potassium tetrafluoroborate (KBF₄) shares the same anion (BF₄⁻) as CsBF₄ but differs in its cation (K⁺ vs. Cs⁺). Key distinctions include:

- Solubility : KBF₄ has a solubility of 0.55 g/100 g water at 25°C , as reported in fluorometric studies . CsBF₄ is expected to exhibit higher solubility due to the larger ionic radius and lower hydration energy of Cs⁺ compared to K⁺.

- Applications: KBF₄ is widely used in fluxes, electrolytes, and optical materials due to its stability and moderate solubility .

Ammonium and Phosphonium Tetrafluoroborates

Organic tetrafluoroborate salts, such as quaternary phosphonium and ammonium derivatives, differ significantly from CsBF₄ in their cationic structure and properties:

- Thermal Stability : Tetrakis(phenyl)phosphonium tetrafluoroborate has a melting point >300°C , indicative of strong cation-anion interactions in organic salts . CsBF₄ likely decomposes at lower temperatures, consistent with trends in alkali metal salts.

- Biological Activity: In antimicrobial studies, tetrafluoroborate salts (e.g., quaternary phosphonium salts) showed activity dependent on the cationic moiety rather than the BF₄⁻ anion. For example, phosphonium salts with BF₄⁻ exhibited similar efficacy to halide analogs, underscoring the dominant role of the cation .

Transition Metal Complexes with Tetrafluoroborate

Tetrafluoroborate often serves as a non-coordinating counterion in transition metal complexes. For instance:

- In cobalt(III) complexes, BF₄⁻ stabilizes the cationic metal center without participating in coordination, enabling tunable reactivity in redox and catalytic processes .

- Lead(II) complexes with BF₄⁻ demonstrated unusual fluoroanion coordination modes, highlighting the anion’s versatility in stabilizing diverse metal geometries .

Table 1: Comparative Properties of Select Tetrafluoroborate Salts

Biologische Aktivität

Caesium tetrafluoroborate (CsBF₄) is an inorganic compound that has garnered attention for its potential biological applications, particularly in the fields of medical imaging and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound consists of caesium cations (Cs⁺) and tetrafluoroborate anions (BF₄⁻), forming a stable crystalline structure. Its unique properties, such as solubility in organic solvents and stability at high temperatures, make it an attractive compound for various scientific applications, including biochemical research and medical imaging.

Target Interactions

The primary biological mechanism of CsBF₄ involves its interaction with the human sodium iodide symporter (hNIS), a protein responsible for iodide uptake in thyroid cells. This interaction is crucial for its potential application in Positron Emission Tomography (PET) imaging, where it can enhance the contrast of biological samples .

Biochemical Pathways

Research indicates that CsBF₄ participates in several biochemical pathways. It acts as a fluoride donor in various chemical reactions, facilitating electrophilic substitutions and enhancing the synthesis of biologically relevant compounds. Additionally, studies have shown that CsBF₄ can improve the performance of electrochemical devices, which may have implications for biosensors and other diagnostic tools.

PET Imaging Applications

A significant area of research focuses on the use of CsBF₄ in PET imaging. A study demonstrated that a related compound, 18F-tetrafluoroborate (18F-tFB), exhibited high uptake in thyroid tissues, stomach, salivary glands, and bladder in healthy subjects. This suggests that CsBF₄ could similarly be utilized to visualize metabolic processes in vivo .

Cellular Effects

In vitro studies have shown that CsBF₄ affects cellular processes through its interaction with hNIS. The compound's uptake by cells is influenced by dosage and exposure time, with higher concentrations leading to increased cellular uptake. This property is particularly relevant for developing targeted therapies and diagnostic agents .

Comparative Analysis with Other Compounds

This compound shares similarities with other tetrafluoroborates, such as sodium tetrafluoroborate (NaBF₄) and potassium tetrafluoroborate (KBF₄). However, it exhibits unique characteristics due to the larger caesium ion:

| Property | This compound | Sodium Tetrafluoroborate | Potassium Tetrafluoroborate |

|---|---|---|---|

| Stability | High | Moderate | Moderate |

| Solubility | High in organic solvents | Low | Low |

| Reactivity | Moderate | High | High |

This table highlights the advantages of CsBF₄ in terms of stability and solubility, making it suitable for high-temperature applications and organic synthesis.

Pharmacokinetics and Dosage Effects

Pharmacokinetic studies on similar compounds indicate that CsBF₄ is well-tolerated in biological systems. The compound's distribution within tissues is primarily mediated by hNIS interactions. Dosage effects observed in animal models reveal that varying concentrations can significantly influence the uptake and localization of caesium ions within tissues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing caesium tetrafluoroborate, and how are reaction conditions optimized?

this compound is typically synthesized by reacting caesium hydroxide or carbonate with tetrafluoroboric acid (HBF₄). Key steps include stoichiometric control, solvent selection (e.g., anhydrous ethanol or acetonitrile to avoid hydrolysis), and purification via recrystallization or column chromatography. Optimization involves adjusting reaction temperature (20–60°C), pH, and inert atmosphere to minimize side reactions. Post-synthesis characterization via multinuclear NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) ensures structural fidelity .

Q. How is this compound characterized to confirm its purity and structural integrity?

Structural confirmation relies on:

- ¹⁹F NMR : To verify BF₄⁻ symmetry (a single peak at ~-150 ppm).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydrate content.

- X-ray Diffraction (XRD) : Determines crystal structure and phase purity. Contaminants (e.g., unreacted Cs⁺ salts) are detected via ion chromatography or conductivity measurements .

Q. What solvents are compatible with this compound, and how does solubility impact its application?

this compound is highly soluble in polar aprotic solvents (e.g., acetonitrile, DMF) but sparingly soluble in water due to its low hydration enthalpy. Solubility is critical for electrolyte formulations (e.g., in ionic liquids) and can be modulated by solvent dielectric constant and cation-solvent interactions. Empirical solubility parameters should be determined via gravimetric analysis under controlled humidity .

Advanced Research Questions

Q. How does the large ionic radius of Cs⁺ influence the electrochemical properties of this compound in ionic liquid systems?

The Cs⁺ cation’s size reduces ion-pairing with BF₄⁻, enhancing ionic conductivity in low-polarity solvents. Comparative studies with smaller cations (e.g., Li⁺, Na⁺) reveal lower viscosity and higher diffusion coefficients in CsBF₄-based electrolytes. Conductometric titrations and Walden plot analysis quantify ion dissociation efficiency .

Q. What methodologies resolve contradictions in reported thermal decomposition temperatures of this compound?

Discrepancies arise from hydrate content and experimental conditions. To standardize

- Use dynamic TGA under inert gas (N₂) at 5°C/min.

- Pre-dry samples at 100°C to remove adsorbed water.

- Pair with Differential Scanning Calorimetry (DSC) to identify endothermic transitions. Reported decomposition ranges (250–300°C) correlate with anhydrous vs. hydrated forms .

Q. How can solute-solvent interactions of this compound be modeled in mixed-solvent systems?

Employ conductometric and viscometric analyses to calculate Jones-Dole coefficients (B) and activation energies. For example, in aqueous-organic mixtures, increased organic content reduces dielectric constant, favoring ion aggregation. Molecular dynamics simulations (e.g., using OPLS-AA force fields) predict solvation shells and interaction energies .

Q. What strategies mitigate side reactions during this compound-mediated catalysis?

In gold-catalyzed cycloisomerization (e.g., allenynes to trienes), CsBF₄’s weak coordination stabilizes cationic intermediates without poisoning the catalyst. Reaction optimization includes:

- Additive screening (e.g., NaBARF to suppress BF₄⁻ decomposition).

- In situ NMR to monitor intermediate stability.

- Kinetic profiling to identify rate-limiting steps .

Q. Methodological Notes

- Contradiction Handling : Cross-validate spectroscopic and thermal data with multiple techniques (e.g., XRD + NMR) to address purity ambiguities .

- Advanced Characterization : Use Raman spectroscopy to detect BF₄⁻ symmetry changes under extreme conditions (e.g., high pressure) .

- Safety Protocols : Handle CsBF₄ in fume hoods due to potential HF release upon hydrolysis. Use PPE (gloves, goggles) and neutralize waste with Ca(OH)₂ .

Eigenschaften

IUPAC Name |

cesium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Cs/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXRQPOVBVBECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BCsF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635691 | |

| Record name | Caesium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18909-69-8 | |

| Record name | Caesium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.